molecular formula C10H7ClF3N3 B13346640 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine

Cat. No.: B13346640
M. Wt: 261.63 g/mol
InChI Key: UBAKOYCGGPFKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a chloro group at the 4th position and a trifluoroethyl group at the 2nd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine typically involves the reaction of 4-chloroquinazoline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . Additionally, the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine stands out due to its unique combination of the quinazoline ring and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and potential for enzyme inhibition. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H7ClF3N3

Molecular Weight

261.63 g/mol

IUPAC Name

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine

InChI

InChI=1S/C10H7ClF3N3/c11-8-6-3-1-2-4-7(6)16-9(17-8)15-5-10(12,13)14/h1-4H,5H2,(H,15,16,17)

InChI Key

UBAKOYCGGPFKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NCC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.